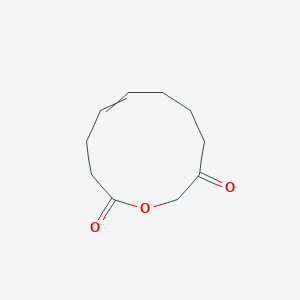
1-Oxacycloundec-5-ene-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxacycloundec-5-ene-2,10-dione is a cyclic organic compound with a unique structure that includes an oxygen atom within an eleven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxacycloundec-5-ene-2,10-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxacycloundec-5-ene-2,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxylamine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
1-Oxacycloundec-5-ene-2,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers and other advanced materials due to its stability and reactivity
Mécanisme D'action
The mechanism by which 1-Oxacycloundec-5-ene-2,10-dione exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Spiro[5.5]undecane derivatives: These compounds share a similar ring structure but differ in the presence of additional functional groups such as dioxane or dithiane rings.
Uniqueness: 1-Oxacycloundec-5-ene-2,10-dione is unique due to its eleven-membered ring structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Propriétés
Numéro CAS |
89908-75-8 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-oxacycloundec-5-ene-2,10-dione |
InChI |
InChI=1S/C10H14O3/c11-9-6-4-2-1-3-5-7-10(12)13-8-9/h1,3H,2,4-8H2 |
Clé InChI |
MAIGIJZGSWHLFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(=O)OCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
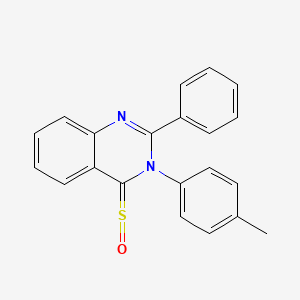
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
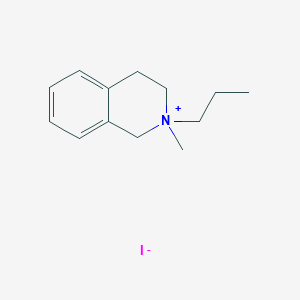
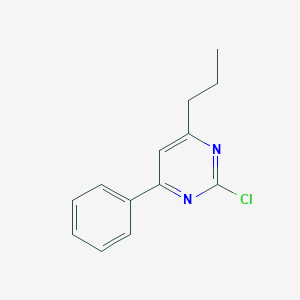
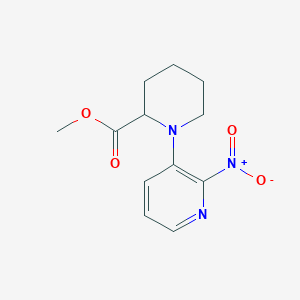

![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
